molecular formula C12H7Cl2NO B1421730 5-(3-Chlorobenzoyl)-2-chloropyridine CAS No. 1187168-11-1

5-(3-Chlorobenzoyl)-2-chloropyridine

Cat. No. B1421730
CAS RN: 1187168-11-1
M. Wt: 252.09 g/mol
InChI Key: XTEHBOZQORDTAQ-UHFFFAOYSA-N
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Description

“5-(3-Chlorobenzoyl)-2-chloropyridine” seems to be a complex organic compound. It likely contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), substituted with a 3-chlorobenzoyl group at the 5-position and a chlorine atom at the 2-position .


Molecular Structure Analysis

The molecular structure of “5-(3-Chlorobenzoyl)-2-chloropyridine” would likely consist of a pyridine ring with a 3-chlorobenzoyl group attached at the 5-position and a chlorine atom at the 2-position .

Scientific Research Applications

  • Chemical Synthesis and Drug Development : 5-(3-Chlorobenzoyl)-2-chloropyridine is often used as a precursor or an intermediate in the synthesis of complex organic molecules. Its structural moiety is integral in crafting compounds with potential pharmacological activities, such as analgesics, anti-inflammatory agents, and antitumor drugs. For instance, its role in synthesizing novel pyrrolopyrimidine derivatives demonstrates its utility in drug discovery efforts aimed at finding new therapeutic options for various diseases (Holladay et al., 1998).

  • Pharmacological Studies : In pharmacology, 5-(3-Chlorobenzoyl)-2-chloropyridine-related compounds have been investigated for their potential therapeutic benefits. These studies encompass a wide range of activities, including analgesic, anti-inflammatory, and anticancer properties. Research exploring the effects of derivatives on cellular processes, receptor interactions, and in vivo models provides valuable insights into the compound's role in modulating biological responses (Muchowski et al., 1985).

  • Mechanistic Investigations : Understanding the mechanism of action of compounds derived from 5-(3-Chlorobenzoyl)-2-chloropyridine is crucial in the field of medicinal chemistry. Studies often focus on elucidating how these compounds interact with biological targets, such as enzymes and receptors, to exert their pharmacological effects. This research contributes to the broader knowledge of drug-receptor interactions and aids in the design of more efficient and selective therapeutic agents (Bortolatto et al., 2015).

  • Biological Activity Profiling : The biological activity of 5-(3-Chlorobenzoyl)-2-chloropyridine derivatives is assessed through various in vitro and in vivo assays. These studies help identify the pharmacokinetic properties, efficacy, and safety profiles of these compounds, which are essential for advancing drug candidates to clinical trials. Research in this area contributes to the discovery of new drugs with improved therapeutic indices and fewer side effects (Eisele et al., 1997).

  • Therapeutic Applications Exploration : Beyond the traditional realms of analgesia and anti-inflammation, 5-(3-Chlorobenzoyl)-2-chloropyridine derivatives are explored for other therapeutic applications, including neuroprotection, antithrombotic activities, and modulation of neurotransmitter systems. These studies highlight the compound's versatility and potential in addressing a broad spectrum of health conditions (Millan et al., 1997).

Future Directions

While specific future directions for “5-(3-Chlorobenzoyl)-2-chloropyridine” are not available, research into similar compounds suggests potential applications in areas such as antituberculosis and anticancer therapies .

properties

IUPAC Name

(3-chlorophenyl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO/c13-10-3-1-2-8(6-10)12(16)9-4-5-11(14)15-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEHBOZQORDTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242287
Record name (3-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorobenzoyl)-2-chloropyridine

CAS RN

1187168-11-1
Record name (3-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(6-chloro-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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